![molecular formula C26H24N6O2 B2776158 N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539838-06-7](/img/structure/B2776158.png)
N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O2 and its molecular weight is 452.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Synthesis of similar triazolopyrimidines has been achieved through various methods, including Biginelli protocol and condensation reactions. These methods involve different starting materials and conditions, yielding a range of triazolopyrimidine derivatives (Gilava et al., 2020).
Structural Analysis
The structure of these compounds is typically confirmed using techniques like IR, NMR, mass spectroscopy, and sometimes X-ray diffraction. These methods provide detailed insights into the molecular structure and characteristics of triazolopyrimidines (Lahmidi et al., 2019).
Biological and Pharmaceutical Research
Antimicrobial Activity
Many triazolopyrimidine derivatives show promising antimicrobial properties. They have been evaluated for antibacterial and antifungal activities, often showing effectiveness against a range of microbial strains (Chauhan et al., 2019).
Cytotoxic Properties
Some derivatives have been tested for cytotoxic activity against various cell lines, indicating potential utility in cancer research or treatment (Zheng et al., 2015).
Cardiovascular Research
Certain triazolopyrimidines have shown coronary vasodilating and antihypertensive activities, suggesting potential applications in cardiovascular therapy (Sato et al., 1980).
Antituberculous Activity
Some analogs have been synthesized and evaluated for tuberculostatic activity, contributing to research in tuberculosis treatment (Titova et al., 2019).
Mechanism of Action
Mode of Action
The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the ALK5 kinase, inhibiting its activity. This inhibition disrupts the signaling pathway of TGF-β, a protein that controls many cellular processes .
Biochemical Pathways
The compound’s action primarily affects the TGF-β signaling pathway . This pathway is involved in a wide range of cellular functions, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting ALK5, the compound disrupts the TGF-β signaling pathway, which can lead to changes in these cellular processes .
Result of Action
The inhibition of ALK5 by the compound disrupts the TGF-β signaling pathway, leading to changes in various cellular processes controlled by this pathway . This can result in effects such as altered cell growth and differentiation, changes in apoptosis, and disruptions in cellular homeostasis .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16-7-6-8-19(15-16)23-22(25(33)29-20-9-4-5-10-21(20)34-3)17(2)28-26-30-24(31-32(23)26)18-11-13-27-14-12-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGTXJCCVSUSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=NC=C4)C)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)
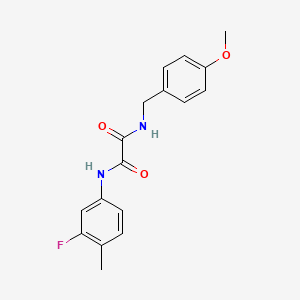
![1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2776078.png)
![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)
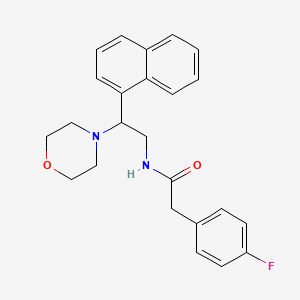
![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)
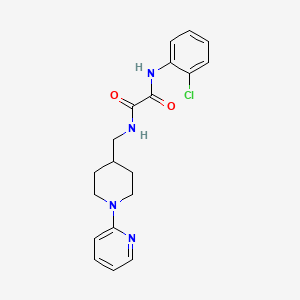

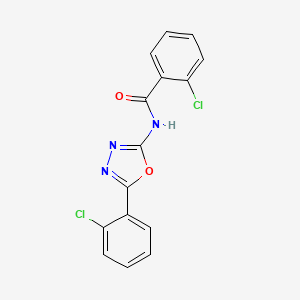
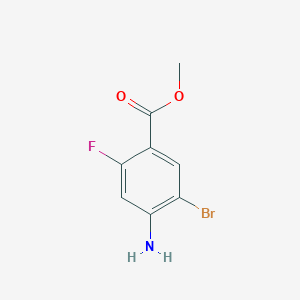
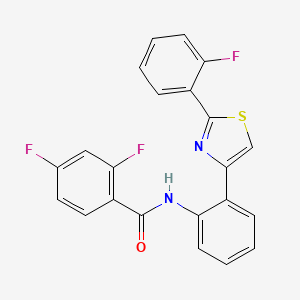
![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
